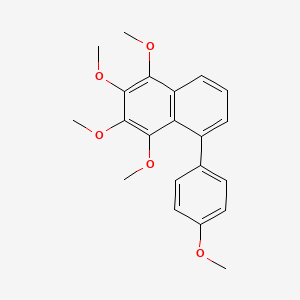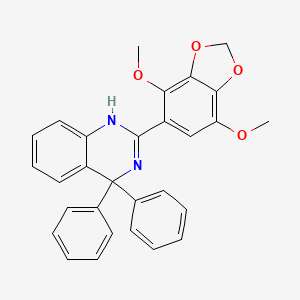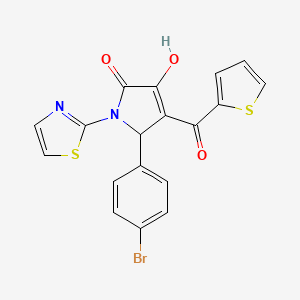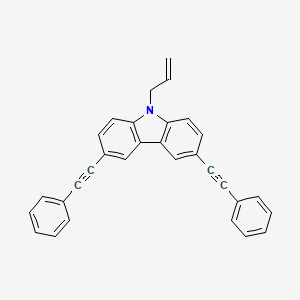![molecular formula C18H9NO3 B11044528 4-(furan-2-yl)-2-oxo-2H-benzo[h]chromene-3-carbonitrile](/img/structure/B11044528.png)
4-(furan-2-yl)-2-oxo-2H-benzo[h]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-FURYL)-2-OXO-2H-BENZO[H]CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a benzopyranone structure, and a cyanide group
Preparation Methods
The synthesis of 4-(2-FURYL)-2-OXO-2H-BENZO[H]CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization and subsequent cyanation to yield the final product. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
4-(2-FURYL)-2-OXO-2H-BENZO[H]CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanide group to an amine or other reduced forms.
Scientific Research Applications
4-(2-FURYL)-2-OXO-2H-BENZO[H]CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(2-FURYL)-2-OXO-2H-BENZO[H]CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets. The cyanide group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The furan and benzopyranone rings can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-(2-FURYL)-2-OXO-2H-BENZO[H]CHROMEN-3-YL CYANIDE include other furan and benzopyranone derivatives. For example:
4-(2-FURYL)-2-OXO-2H-BENZO[H]CHROMEN-3-YL METHYL: This compound has a methyl group instead of a cyanide group, leading to different reactivity and applications.
4-(2-FURYL)-2-OXO-2H-BENZO[H]CHROMEN-3-YL AMINE: The amine derivative has different biological activities and is used in different research contexts. The uniqueness of 4-(2-FURYL)-2-OXO-2H-BENZO[H]CHROMEN-3-YL CYANIDE lies in its combination of a furan ring, benzopyranone structure, and cyanide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H9NO3 |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
4-(furan-2-yl)-2-oxobenzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C18H9NO3/c19-10-14-16(15-6-3-9-21-15)13-8-7-11-4-1-2-5-12(11)17(13)22-18(14)20/h1-9H |
InChI Key |
MLLHVMVCXIQUDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C(=C3C4=CC=CO4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]benzaldehyde](/img/structure/B11044447.png)
![2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B11044455.png)

![(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-(1,3-thiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11044464.png)
![(3E)-6-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11044467.png)
![2-(4-Chlorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11044472.png)



![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(naphthalen-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B11044500.png)
![(2E)-2-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarboximidamide](/img/structure/B11044506.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11044535.png)
